REACTION_CXSMILES
|
[C-:1]#[N:2].[K+].[Br:4][C:5]1[CH:6]=[C:7]([F:14])[C:8]([CH2:12]Br)=[C:9]([F:11])[CH:10]=1.[Cl-].[Na+]>CS(C)=O>[Br:4][C:5]1[CH:6]=[C:7]([F:14])[C:8]([CH2:12][C:1]#[N:2])=[C:9]([F:11])[CH:10]=1 |f:0.1,3.4|
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Name
|
|
Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C(C(=C(C1)F)CBr)F
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
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Type
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CUSTOM
|
Details
|
the reaction mixture was stirred for 3 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
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Details
|
was extracted with ether (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated aq sodium chloride (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
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Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by flash chromatography (0-100% ethyl acetate/hexanes)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C(=C1)F)CC#N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.84 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 51.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |